molecular formula C11H16N2O2 B1479724 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid CAS No. 2091712-52-4

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

Cat. No.: B1479724
CAS No.: 2091712-52-4
M. Wt: 208.26 g/mol
InChI Key: RYASVIWFNIEVGN-UHFFFAOYSA-N
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Description

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a derivative of the indazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}. The chemical structure can be represented as follows:

SMILES CCN1C C2CCCCC2 N1 C O O\text{SMILES CCN1C C2CCCCC2 N1 C O O}

This compound features a tetrahydroindazole moiety that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response . The inhibition of COX-2 leads to reduced production of prostaglandins, thereby alleviating inflammation.

Cellular Effects

Research indicates that this compound modulates various cellular processes:

  • Cell Signaling : It influences key signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound alters the expression levels of genes associated with inflammatory responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related indazole derivatives:

Activity IC50 Value (nM) Reference
COX-2 Inhibition< 100
Antimicrobial Activity> 50
Antiprotozoal Activity< 20

Case Studies

  • Antimicrobial Evaluation : A study evaluated several indazole derivatives for their antimicrobial activities against Escherichia coli and Candida albicans. The results indicated that derivatives containing the tetrahydroindazole structure exhibited enhanced potency compared to standard antibiotics like metronidazole .
  • Anti-inflammatory Studies : In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic benefits in treating inflammatory diseases .

Properties

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(7-11(14)15)8-5-3-4-6-9(8)12-13/h2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYASVIWFNIEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 2
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 3
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 4
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 5
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

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